molecular formula C20H19IN2O3S B301097 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidin-4-one

Cat. No. B301097
M. Wt: 494.3 g/mol
InChI Key: WKYJRAZPLQQJQD-OUCYFQBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidin-4-one, commonly known as EIHB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIHB belongs to the class of thiazolidinones and is known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of EIHB is not fully understood. However, it has been suggested that EIHB exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. EIHB has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
EIHB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of antioxidant enzymes, such as SOD and CAT. EIHB has also been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EIHB in lab experiments is its wide range of biological activities. EIHB has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a versatile compound for studying various biological processes. However, one of the limitations of using EIHB in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on EIHB. One area of interest is the development of more efficient synthesis methods for EIHB. Another area of interest is the identification of the specific signaling pathways that are modulated by EIHB. Additionally, more studies are needed to investigate the potential therapeutic applications of EIHB, including its use in the treatment of diabetes and cancer. Finally, the development of more soluble forms of EIHB could improve its potential for use in lab experiments and clinical applications.
Conclusion:
EIHB is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIHB exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer activities. Although the mechanism of action of EIHB is not fully understood, it has been suggested that EIHB modulates various signaling pathways to exert its biological effects. Future research on EIHB should focus on developing more efficient synthesis methods, identifying specific signaling pathways, investigating potential therapeutic applications, and developing more soluble forms of the compound.

Synthesis Methods

EIHB can be synthesized by condensing 4-ethoxyaniline and 4-hydroxy-3-iodobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

EIHB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. EIHB has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose uptake in cells.

properties

Molecular Formula

C20H19IN2O3S

Molecular Weight

494.3 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19IN2O3S/c1-3-23-19(25)18(12-13-5-10-17(24)16(21)11-13)27-20(23)22-14-6-8-15(9-7-14)26-4-2/h5-12,24H,3-4H2,1-2H3/b18-12-,22-20?

InChI Key

WKYJRAZPLQQJQD-OUCYFQBSSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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